ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate

Hsp90 inhibition Chaperone pharmacology Kinase client degradation

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate (CAS 477551-73-8) is a synthetic heterocyclic compound integrating a 1,4-benzodioxane-6-carboxamide fragment with an ethyl thiazole-4-carboxylate scaffold. Initially disclosed as part of the Molecular Libraries Small Molecule Repository (MLSMR) and identified by identifiers MLS001237931 and SMR000806148, this compound is a publicly accessible probe that was advanced to confirmatory dose-response screening against heat shock protein 90-alpha (Hsp90α).

Molecular Formula C15H14N2O5S
Molecular Weight 334.35
CAS No. 477551-73-8
Cat. No. B2426638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate
CAS477551-73-8
Molecular FormulaC15H14N2O5S
Molecular Weight334.35
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H14N2O5S/c1-2-20-14(19)10-8-23-15(16-10)17-13(18)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,17,18)
InChIKeyKHWDRJIQHOCJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate (CAS 477551-73-8): Core Chemical Identity and Procurement Baseline


Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate (CAS 477551-73-8) is a synthetic heterocyclic compound integrating a 1,4-benzodioxane-6-carboxamide fragment with an ethyl thiazole-4-carboxylate scaffold [1]. Initially disclosed as part of the Molecular Libraries Small Molecule Repository (MLSMR) and identified by identifiers MLS001237931 and SMR000806148, this compound is a publicly accessible probe that was advanced to confirmatory dose-response screening against heat shock protein 90-alpha (Hsp90α) [1][2]. Its molecular formula is C15H14N2O5S with a molecular weight of 334.3 g/mol, and it exhibits a computed XLogP3-AA of 2.4, indicating moderate lipophilicity balanced by hydrogen-bond donors and acceptors contributed by both the amide and ester functionalities [1].

Why Generic Substitution Fails for Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate: Critical Substructure–Activity Constraints


Basic thiazole-4-carboxylates or benzodioxane amides cannot automatically replace ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate because the core scaffold defines a precise pharmacophore geometry. The Hsp90α inhibition data for this compound (IC50 1.23 μM) [1] emerges from the specific fusion of three structural features: (i) the 1,4-benzodioxane ring that occupies a hydrophobic cleft, (ii) an amide linker that positions the thiazole ring for critical hinge-region contacts, and (iii) the ethyl ester at the thiazole 4-position, which serves both as a solubility modulator and a potential hydrogen-bond acceptor [2]. Removing the ethyl ester (e.g., the simple amide N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, CAS 882309-33-3) or relocating it to the 5-position with a 4-methyl substituent (CAS 477554-64-6) predictably alters the electrostatic surface and hydrogen-bond network, as demonstrated by the fact that structurally related compounds in the same screening library did not progress to confirmatory IC50 determination [2]. Generic substitution therefore risks selecting a molecule that lacks the precise geometry required for target engagement, even if superficial structural similarity is claimed.

Quantitative Differentiation Profile: Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate vs. Structural Analogs


Confirmed Hsp90α Inhibition vs. Inactive Structural Analogs in the Same Confirmatory Screening Cascade

In the confirmatory luminescence-based dose-response assay (PubChem AID 1913), ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate demonstrated an IC50 of 1.23 μM against human Hsp90α [1]. In contrast, two closely related analogs—N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 882309-33-3), lacking the ethyl ester at the thiazole 4-position, and ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS 477554-64-6), possessing a 4-methyl group with carboxylate relocated to position 5—were present in the same MLSMR screening library but did not yield reportable IC50 values upon confirmatory testing, indicating inactivity below the screening threshold [2][3]. This difference in confirmatory outcome pinpoints the exact ester positioning and substitution pattern as a key determinant of on-target activity.

Hsp90 inhibition Chaperone pharmacology Kinase client degradation

Physicochemical Profile Differentiator: XLogP3-AA Lipophilicity vs. Benchmark Hsp90 Inhibitors

The computed XLogP3-AA of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate is 2.4 [1]. This places it in an intermediate lipophilicity range that is lower than the classic ansamycin Hsp90 inhibitor geldanamycin (predicted LogP ≈ 3.2–3.8) and substantially lower than the purine-scaffold inhibitor PU-H71 (LogP > 3.5) [2]. The moderated lipophilicity, balanced by the ester and amide polar surface area, suggests potentially more favorable aqueous solubility and a reduced risk of non-specific protein binding compared to more hydrophobic Hsp90 inhibitors, a property that is relevant when selecting a chemical probe for cell-based target engagement studies or in vivo PK profiling.

Thermodynamic solubility Formulation Cellular permeability

Synthetic Tractability: Single-Step Amide Coupling from Commercially Available Building Blocks

Synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate has been reported via a straightforward amide coupling between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and ethyl 2-aminothiazole-4-carboxylate using standard carbodiimide chemistry . This contrasts with benzothiazole-fused analogs (e.g., ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate, CAS 864860-65-1) that require multi-step construction of the benzothiazole core or regioselective functionalization, adding 2–3 synthetic steps . The availability of both building blocks from multiple commercial suppliers reduces lead time and cost for custom synthesis of gram-to-kilogram quantities.

Scale-up Custom synthesis Lead optimization

Recommended Procurement Scenarios for Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate Based on Verified Differentiation


Hsp90-Dependent Oncology Target Engagement Studies Requiring Confirmed Biochemical Activity

This compound is suitable as a validated starting point for projects exploring Hsp90α inhibition in cancer models. With a confirmed IC50 of 1.23 μM in a biochemical luminescence assay [1], it offers a structurally distinct scaffold compared to the ansamycin and purine chemotypes that dominate the Hsp90 inhibitor landscape. Its intermediate lipophilicity (XLogP3 2.4) may facilitate cell-based follow-up without the severe solubility limitations encountered with geldanamycin derivatives.

Structure–Activity Relationship (SAR) Expansion Requiring Modular Ester/Acid Derivatization

The ethyl ester at the thiazole 4-position serves as a convenient handle for SAR studies. Hydrolysis to the free acid (2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylic acid) can be performed under mild conditions to generate the corresponding carboxylate for further amide or ester diversification [1]. This modularity is absent in analogs where the carboxylate is relocated (e.g., CAS 477554-64-6, 5-carboxylate) or absent entirely (CAS 882309-33-3).

Custom Synthesis for Kilogram-Scale Procurement in Lead Optimization Programs

Owing to its single-step convergent synthesis from two commercially available building blocks, this compound presents a favorable cost-of-goods profile for projects requiring gram-to-kilogram quantities, compared to multi-step benzothiazole-fused analogs (e.g., CAS 864860-65-1) . This advantage is directly relevant when preparing for preclinical development, where reproducible, scalable supply is critical.

Quote Request

Request a Quote for ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.